4-Octen-4-ylboronic acid diethanolamine ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Octen-4-ylboronic acid diethanolamine ester can be synthesized through the condensation of boronic acids with diethanolamine-based ligands, resulting in the extrusion of water . This process can be performed in a one-pot procedure, which is analogous to Genet’s process that converts organolithium reagents to organotrifluoroborate salts .
Industrial Production Methods
The industrial production of this compound involves the esterification or transesterification of boronic acids or boronic esters with diethanolamine. This method is robust, scalable, and can be performed in a telescoped manner from a solution of boronic acid or boronic ester .
Chemical Reactions Analysis
Types of Reactions
4-Octen-4-ylboronic acid diethanolamine ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids.
Reduction: It can be reduced to form different boronic esters.
Substitution: The ester can participate in substitution reactions, particularly in Suzuki–Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Palladium catalysts are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various boronic acids, boronic esters, and substituted organic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Octen-4-ylboronic acid diethanolamine ester has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Octen-4-ylboronic acid diethanolamine ester involves its ability to form stable complexes with various organic and inorganic molecules. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds . The diethanolamine complex readily hydrolyzes under aqueous acidic conditions, resulting in the formation of pure boronic acid .
Comparison with Similar Compounds
Similar Compounds
- 4-Octenylboronic acid diethanolamine cyclic ester
- 4-Octenyl boronic acid diethanolamine ester, 98+%
- 4H-1,3,6,2-Dioxazaborocine, tetrahydro-2-(1-propyl-1-penten-1-yl)-
Uniqueness
4-Octen-4-ylboronic acid diethanolamine ester is unique due to its specific structure, which allows it to participate in a variety of chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki–Miyaura coupling reactions . Its stability and ease of preparation make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
2-[(Z)-oct-4-en-4-yl]-1,3,6,2-dioxazaborocane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24BNO2/c1-3-5-7-12(6-4-2)13-15-10-8-14-9-11-16-13/h7,14H,3-6,8-11H2,1-2H3/b12-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDUALPSMSSZXNB-KPKJPENVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCNCCO1)C(=CCCC)CCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OCCNCCO1)/C(=C/CCC)/CCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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